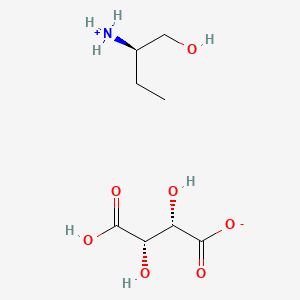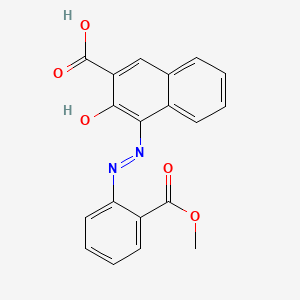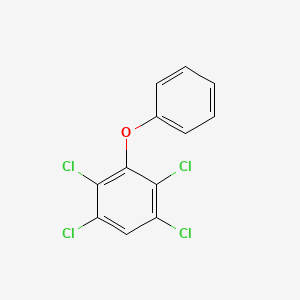
2,3,5,6-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the family of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxicity and environmental persistence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually catalyzed by a Lewis acid like ferric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,6-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCDEs and their environmental impact.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic responses similar to those caused by some non-ortho-substituted PCBs .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers such as:
- 2,4,4’,6-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
These compounds share similar structural features but differ in their chlorination patterns and toxicological properties. This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Propriétés
Numéro CAS |
63646-54-8 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-6-9(14)11(16)12(10(8)15)17-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
UFGXCDQXRUFDMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


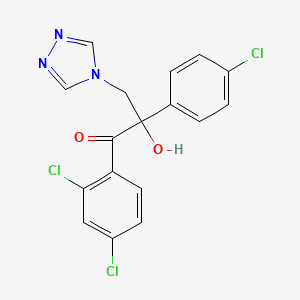
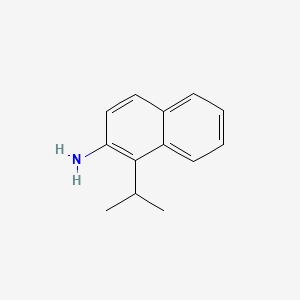
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)




